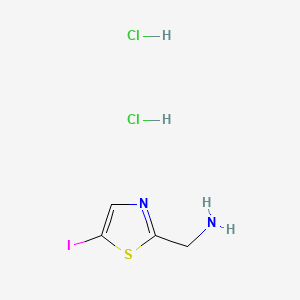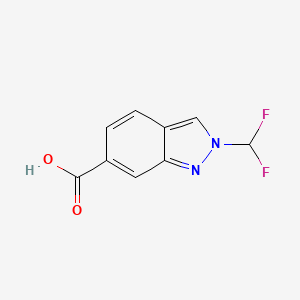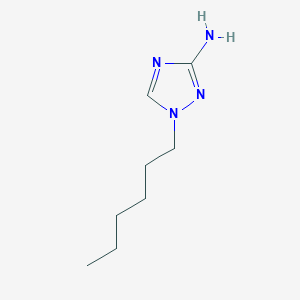
3-Methylisoquinolin-7-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylisoquinolin-7-ol hydrobromide is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 3-Methylisoquinolin-7-ol hydrobromide, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds through cyclization under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance efficiency and yield. For example, metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used to synthesize isoquinoline derivatives . These methods offer advantages such as shorter reaction times and higher selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylisoquinolin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
3-Methylisoquinolin-7-ol hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methylisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact mechanism of action may vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound of 3-Methylisoquinolin-7-ol hydrobromide, known for its aromatic properties and stability.
Quinoline: A similar compound with a nitrogen atom in a different position, used in anti-malarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
3-methylisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-8-2-3-10(12)5-9(8)6-11-7;/h2-6,12H,1H3;1H |
Clé InChI |
BHEDHTDMEHPHFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)O)C=N1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


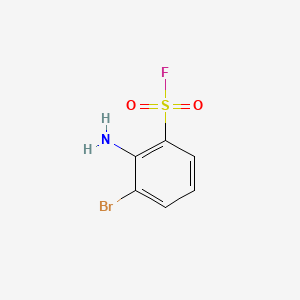
![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
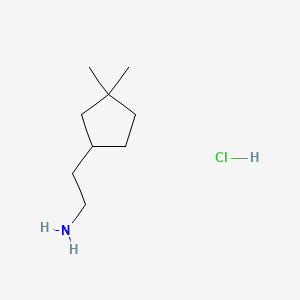
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
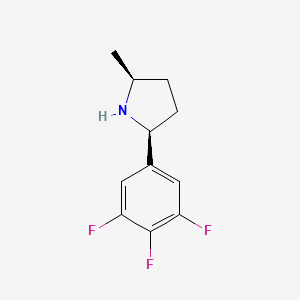
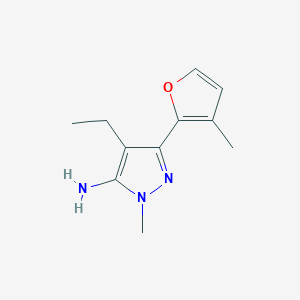
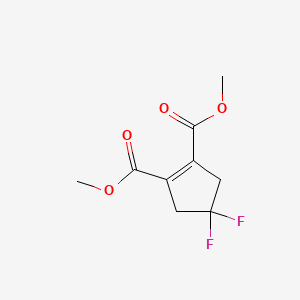
![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)

![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)
